Sapacitabine

Description

This compound is an orally bioavailable pyrimidine analogue prodrug with potential antineoplastic activity. This compound is hydrolyzed by amidases to the deoxycytosine analogue CNDAC (2'-Cyano-2'-deoxyarabinofuranosylcytosine), which is then phosphorylated into the active triphosphate form. As an analogue of deoxycytidine triphosphate, CNDAC triphosphate incorporates into DNA strands during replication, resulting in single-stranded DNA breaks during polymerization due to beta-elimination during the fidelity checkpoint process; cell cycle arrest in the G2 phase and apoptosis ensue. The unmetabolized prodrug may exhibit antineoplastic activity as well.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.

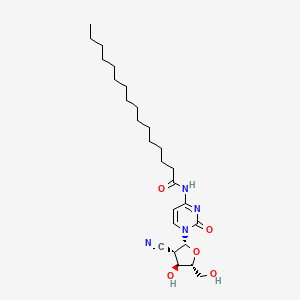

structure in first source

Properties

IUPAC Name |

N-[1-[(2R,3S,4S,5R)-3-cyano-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N4O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23(32)28-22-16-17-30(26(34)29-22)25-20(18-27)24(33)21(19-31)35-25/h16-17,20-21,24-25,31,33H,2-15,19H2,1H3,(H,28,29,32,34)/t20-,21+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGFKUUHOPIEMA-PEARBKPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164887 | |

| Record name | Sapacitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151823-14-2 | |

| Record name | Sapacitabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151823-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sapacitabine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151823142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sapacitabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06365 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sapacitabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAPACITABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W335P73C3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Prodrug Sapacitabine and its Active Metabolite CNDAC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sapacitabine is an orally bioavailable nucleoside analog prodrug that has been investigated for the treatment of various hematologic malignancies and solid tumors.[1][2] Its therapeutic activity is mediated through its active metabolite, 2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC).[1][3] This technical guide provides a comprehensive overview of the mechanism of action, pharmacology, and clinical development of this compound and CNDAC, with a focus on quantitative data and detailed experimental methodologies.

Mechanism of Action

This compound exerts its cytotoxic effects through a unique dual mechanism of action that ultimately leads to irreparable DNA damage and cell cycle arrest.[4]

Prodrug Activation and Cellular Uptake

Following oral administration, this compound is absorbed and subsequently converted to its active form, CNDAC, by the action of amidases and esterases present in the gastrointestinal tract, plasma, and liver. CNDAC is then transported into cells and undergoes sequential phosphorylation by deoxycytidine kinase and other nucleotide kinases to its active triphosphate form, CNDAC-TP.

Figure 1: Prodrug activation and metabolic pathway of this compound.

DNA Damage Induction

CNDAC-TP is incorporated into replicating DNA during the S-phase of the cell cycle. The presence of the electron-withdrawing cyano group at the 2' position of the sugar moiety destabilizes the N-glycosidic bond. This leads to a β-elimination reaction, resulting in the formation of a DNA single-strand break (SSB) with a modified sugar remnant at the 3'-terminus. These SSBs, if unrepaired, are converted into highly lethal double-strand breaks (DSBs) when the cell attempts to undergo a second round of DNA replication.

DNA Damage Response and Cell Cycle Arrest

The accumulation of DSBs triggers the DNA Damage Response (DDR) pathway. This leads to the activation of checkpoint kinases such as Ataxia Telangiectasia Mutated (ATM) and Checkpoint Kinase 1 (Chk1). This signaling cascade ultimately results in cell cycle arrest at the G2/M phase, preventing cells with damaged DNA from entering mitosis. The repair of CNDAC-induced DSBs is highly dependent on the Homologous Recombination (HR) pathway. This creates a therapeutic vulnerability in cancer cells with deficiencies in the HR pathway, such as those with BRCA1/2 mutations.

Figure 2: CNDAC-induced DNA damage and cell cycle arrest signaling pathway.

Quantitative Data

Preclinical Activity: IC50 Values

The half-maximal inhibitory concentration (IC50) of CNDAC has been evaluated in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| HTB-26 | Breast Cancer | 10 - 50 |

| PC-3 | Pancreatic Cancer | 10 - 50 |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 |

| HCT116 | Colorectal Cancer | 0.34 |

Note: IC50 values can vary depending on the specific experimental conditions.

Clinical Pharmacokinetics of this compound and CNDAC

Pharmacokinetic parameters have been determined in Phase I clinical trials of oral this compound.

| Parameter | This compound | CNDAC |

| Cmax (ng/mL) | 4.1 ± 1.2 (at 40 mg/m²) | 27 ± 14 (at 40 mg/m²) |

| Tmax (h) | 2.0 | 2.6 |

| CNDAU Cmax (ng/mL) | - | 310 |

| CNDAU Tmax (h) | - | 3.3 ± 1.1 |

Data from a Phase I study in patients with refractory solid tumors or lymphoma. CNDAU is the inactive deamination product of CNDAC.

Clinical Trial Results

This compound has been evaluated in multiple clinical trials for various hematologic malignancies.

| Trial Identifier | Phase | Indication | Key Findings |

| NCT00380653 | I | Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS) | MTD established at 375 mg twice daily for 7 days. Responses observed in 28% of patients. |

| SEAMLESS (NCT01303796) | III | Elderly patients with newly diagnosed AML | Did not meet primary endpoint of improving overall survival compared to decitabine alone. |

Experimental Protocols

Clonogenic Survival Assay

This assay is used to determine the long-term efficacy of CNDAC by assessing the ability of single cells to form colonies after treatment.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

CNDAC

-

6-well plates

-

Incubator (37°C, 5% CO2)

-

Fixation solution (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Seed a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.

-

Drug Treatment: The following day, treat the cells with a range of CNDAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle-only control.

-

Colony Formation: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium. Incubate the plates for 10-14 days to allow for colony formation.

-

Fixation and Staining: After the incubation period, remove the medium, wash the wells with PBS, and fix the colonies with the fixation solution for 15 minutes. After removing the fixative, stain the colonies with crystal violet solution for 20-30 minutes.

-

Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

Figure 3: Workflow for a typical clonogenic survival assay.

Western Blotting for DNA Damage Response Proteins

This technique is used to detect and quantify proteins involved in the DNA damage response pathway following CNDAC treatment.

Materials:

-

CNDAC-treated and control cell lysates

-

Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-Chk1, anti-γH2AX)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells in protein lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound or CNDAC.

Materials:

-

Treated and control cells

-

PBS

-

Ethanol (70%, ice-cold) for fixation

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvest: Harvest cells and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound and its active metabolite CNDAC represent a novel class of nucleoside analogs with a distinct mechanism of action that involves the induction of DNA strand breaks, leading to G2/M cell cycle arrest. The dependence of CNDAC-induced DNA damage repair on the homologous recombination pathway suggests a potential therapeutic strategy for tumors with HR deficiencies. While clinical trials have shown some promising activity, particularly in hematologic malignancies, further research is needed to optimize its therapeutic application, potentially in combination with other anti-cancer agents that target complementary DNA repair pathways. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound.

References

Sapacitabine: A Novel Nucleoside Analog for the Treatment of Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sapacitabine is an orally bioavailable nucleoside analog that has been investigated for the treatment of various hematologic malignancies, particularly acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[1][2] As a prodrug, this compound is converted in the body to its active metabolite, CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine).[3][4] This guide provides a comprehensive overview of the mechanism of action, preclinical data, and clinical trial results for this compound in the context of leukemia.

Mechanism of Action

This compound exerts its cytotoxic effects through a dual mechanism of action that disrupts DNA synthesis and repair, ultimately leading to cell death.[3] The active metabolite, CNDAC, is a structural analog of the nucleoside deoxycytidine.

After cellular uptake, CNDAC is phosphorylated to its triphosphate form and incorporated into DNA during replication. Unlike other nucleoside analogs, the incorporation of CNDAC does not immediately terminate chain elongation. Instead, the presence of a cyano group at the 2' position of the sugar moiety induces a β-elimination reaction, leading to the formation of a single-strand break (SSB) in the DNA.

These SSBs can be repaired by the nucleotide excision repair (NER) pathway. However, if the cell enters a subsequent S phase of the cell cycle with unrepaired SSBs, these lesions are converted into more lethal double-strand breaks (DSBs). The repair of these DSBs is highly dependent on the homologous recombination (HR) pathway. Cells with deficiencies in HR repair are particularly sensitive to the cytotoxic effects of CNDAC. This unique mechanism of action suggests that this compound may have clinical utility in tumors with defects in DNA repair pathways.

Furthermore, this compound has been shown to induce cell cycle arrest, primarily at the G2/M phase.

Preclinical Studies

This compound and its active metabolite CNDAC have demonstrated potent anti-tumor activity in a variety of preclinical models of leukemia.

In Vitro Activity

In vitro studies using the AML cell lines HL-60 (promyelocytic) and THP-1 (monocytic), as well as primary bone marrow and peripheral blood cells from AML patients, have shown CNDAC to be more active than the standard chemotherapeutic agent ara-C. The cytotoxic activity of this compound has been demonstrated in a broad range of human tumor cell lines.

Combination Studies

Preclinical data has suggested synergistic effects when this compound is combined with other anti-cancer agents. For instance, combination with histone deacetylase (HDAC) inhibitors led to increased apoptosis in the MV4-11 myeloid leukemia cell line.

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Leukemia cell lines (e.g., HL-60, THP-1) are seeded in 96-well plates at a predetermined density.

-

Cells are treated with varying concentrations of this compound or CNDAC and incubated for a specified period (e.g., 3-6 days).

-

Following incubation, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

A solubilization solution is then added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of cytotoxicity.

Protocol:

-

Cells (e.g., Rad51D-deficient and complemented CHO cells) are plated at a low density in culture dishes.

-

After 24 hours, cells are exposed to a range of concentrations of the drug (e.g., CNDAC) for a defined period (e.g., 24 hours).

-

The drug is then washed out, and the cells are incubated for an additional period (e.g., 4-6 days) to allow for colony formation.

-

Colonies are fixed, stained, and counted.

-

The surviving fraction is calculated by normalizing the number of colonies in the treated samples to that in the untreated control.

Clinical Trials

This compound has been evaluated in several clinical trials for the treatment of leukemia, primarily in elderly patients with AML who are not candidates for intensive chemotherapy.

Phase I Studies

A Phase I study in 47 patients with relapsed or refractory acute leukemia and MDS established the maximum tolerated doses (MTDs) for two different dosing schedules: 375 mg twice daily for 7 days and 425 mg twice daily for 3 days on days 1, 2, 3, 8, 9, and 10. The dose-limiting toxicities were primarily gastrointestinal. In this study, an overall response rate of 28% was observed, including four complete responses.

Phase II Studies

A randomized Phase II study evaluated three different oral this compound schedules in elderly patients (≥70 years) with previously untreated or first-relapse AML. The study found that this compound was active and well-tolerated, with the 400 mg twice-daily for 3 days each week for 2 weeks schedule showing a better efficacy profile.

Phase III Studies

The SEAMLESS study, a large Phase III clinical trial, compared the efficacy of this compound in alternating cycles with decitabine versus decitabine alone in elderly patients (≥70 years) with newly diagnosed AML. The study did not meet its primary endpoint of significantly improving overall survival (OS) in the overall patient population.

Data Presentation

Table 1: Phase I Clinical Trial of this compound in Relapsed/Refractory Leukemia and MDS

| Parameter | 7-Day Schedule (n=35) | 3-Day Split Schedule (n=12) |

| Dose Escalation | 75 mg to 375 mg twice daily | 375 mg, 425 mg, 475 mg twice daily |

| MTD | 375 mg twice daily | 425 mg twice daily |

| Dose-Limiting Toxicities | Gastrointestinal | Gastrointestinal |

| Overall Response Rate | \multicolumn{2}{c | }{28% (13/47 patients)} |

| Complete Remissions (CR) | \multicolumn{2}{c | }{9% (4/47 patients)} |

Data from Kantarjian et al.

Table 2: SEAMLESS Phase III Clinical Trial Results

| Outcome | This compound + Decitabine (n=241) | Decitabine Alone (n=241) | P-value |

| Median Overall Survival | 5.9 months | 5.7 months | 0.8902 |

| Complete Remission (CR) Rate | 16.6% | 10.8% | 0.1468 |

| Median OS (WBC <10 x 10⁹/L) | 8.0 months | 5.8 months | 0.145 |

| CR Rate (WBC <10 x 10⁹/L) | 21.5% | 8.6% | 0.0017 |

Data from Kantarjian et al.

Conclusion

This compound is a novel nucleoside analog with a unique mechanism of action that involves the induction of DNA single- and double-strand breaks. While it has shown activity in preclinical and early-phase clinical trials in leukemia, a pivotal Phase III study did not demonstrate a significant survival benefit over decitabine alone in the overall population of elderly patients with AML. However, subgroup analyses from the SEAMLESS trial suggest potential benefit in patients with a lower white blood cell count at baseline. Further research may be warranted to identify patient populations most likely to benefit from this compound and to explore its potential in combination with other agents.

References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 2. This compound in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, the prodrug of CNDAC, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile and Oral Bioavailability of Sapacitabine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sapacitabine (CS-682) is an orally bioavailable nucleoside analog prodrug that has been investigated for the treatment of various hematologic malignancies, including acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[1][2] Its therapeutic activity is mediated through its conversion to the active metabolite, 2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC).[3] This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of this compound and its active metabolite, CNDAC, summarizing key clinical data, experimental methodologies, and mechanisms of action.

Pharmacokinetics of this compound and CNDAC

Following oral administration, this compound is absorbed and rapidly converted to its active form, CNDAC, by amidases and esterases located in the gastrointestinal tract, plasma, and liver.[4] The N4-palmitoyl side chain of this compound enhances its oral absorption and protects the N4 amino group from deamination, a common inactivation pathway for deoxycytidine analogs.[4] This conversion results in systemic exposure to CNDAC at concentrations that have been shown to be active against cancer cell lines.

Quantitative Pharmacokinetic Parameters

A Phase I clinical and pharmacokinetic study in patients with acute leukemia and myelodysplastic syndrome provides the most comprehensive publicly available data on the pharmacokinetic parameters of this compound and CNDAC following oral administration of this compound. The study utilized a classic 3+3 dose-escalation design with this compound administered orally twice daily for 7 consecutive days every 3 to 4 weeks.

Table 1: Pharmacokinetic Parameters of this compound in Plasma Following Oral Administration

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC0-24 (ng·h/mL) |

| 125 | 3.16 | 2.00 | 5.79 |

| 325 | 35.10 | 2.14 | 27.50 |

| 375 | 14.90 | 15.60 | - |

Data adapted from a Phase I clinical trial in patients with acute leukemia and myelodysplastic syndrome.

Table 2: Pharmacokinetic Parameters of CNDAC in Plasma Following Oral Administration of this compound

| Dose of this compound (mg) | Cmax (ng/mL) | Tmax (h) | AUC0-24 (ng·h/mL) |

| 125 | 114 | 4.00 | 1000 |

| 325 | 237 | 4.00 | 2390 |

| 375 | 200 | 4.00 | 2270 |

| 425 | 290 | 4.00 | 3380 |

| 475 | 310 | 3.3 ± 1.1 | - |

Data adapted from a Phase I clinical trial in patients with acute leukemia and myelodysplastic syndrome and another study in patients with refractory solid tumors or lymphoma.

Experimental Protocols

Clinical Study Design (Phase I)

The pharmacokinetic data presented above were generated from a Phase I, open-label, dose-escalation study.

-

Patient Population: Patients with refractory or relapsed acute leukemia or myelodysplastic syndrome.

-

Dosing Regimen: this compound was administered orally twice daily for 7 consecutive days, followed by a 21- to 28-day rest period. Doses were escalated in cohorts of 3-6 patients, starting from 75 mg and increasing to 475 mg.

-

Pharmacokinetic Sampling: For pharmacokinetic analysis, peripheral blood samples were collected at pre-dose (0 hour) and at 1, 2, 4, 6, 8, and 24 hours after the first dose of this compound on day 1 of the first cycle. Patients were required to fast from midnight before receiving the morning dose.

Bioanalytical Method for Quantification of this compound and CNDAC

While the specific bioanalytical method for the pivotal Phase I study is not detailed in the publication, a standard approach for the quantification of nucleoside analogs like this compound and its metabolite CNDAC in plasma involves a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Sample Preparation: A protein precipitation method is typically employed. An organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analytes is collected.

-

Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. Separation of this compound and CNDAC from endogenous plasma components is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analytes are detected and quantified using multiple reaction monitoring (MRM) in positive ion mode. Specific precursor-to-product ion transitions are monitored for this compound, CNDAC, and an internal standard to ensure selectivity and accuracy.

-

Method Validation: The LC-MS/MS method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability.

Metabolism and Mechanism of Action

Metabolic Pathway

The primary metabolic pathway of this compound is its conversion to the active moiety, CNDAC. This is a crucial step for its pharmacological activity.

Metabolic activation of this compound to its active form, CNDAC.

Mechanism of Action and DNA Repair Pathway

CNDAC exerts its cytotoxic effects by being incorporated into DNA during replication. This incorporation leads to the formation of single-strand breaks (SSBs). When the cell attempts to replicate the DNA containing CNDAC-induced SSBs in a subsequent S-phase, these SSBs are converted into lethal double-strand breaks (DSBs). The repair of these DSBs is highly dependent on the Homologous Recombination (HR) pathway. This creates a synthetic lethal vulnerability in cancer cells with pre-existing deficiencies in the HR pathway, such as those with BRCA1 or BRCA2 mutations.

CNDAC's mechanism of action leading to DNA damage and cell death.

Conclusion

This compound is an orally administered prodrug that is efficiently converted to its active metabolite, CNDAC. The pharmacokinetic profile demonstrates that oral this compound administration leads to systemic exposure to CNDAC at clinically relevant concentrations. The unique mechanism of action of CNDAC, which involves the induction of DNA double-strand breaks that are repaired by the homologous recombination pathway, provides a rationale for its use in cancers with deficiencies in this repair pathway. The data summarized in this guide provide a foundational understanding of the pharmacokinetic and pharmacodynamic properties of this compound for researchers and drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. Phase I Clinical and Pharmacokinetic Study of Oral this compound in Patients With Acute Leukemia and Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hmsom.elsevierpure.com [hmsom.elsevierpure.com]

- 4. This compound for cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Homologous Recombination in Sapacitabine Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapacitabine is an orally bioavailable nucleoside analog prodrug that demonstrates a unique mechanism of action, culminating in lethal DNA double-strand breaks. Its active metabolite, 2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC), is incorporated into DNA during replication, leading to single-strand breaks that are converted to double-strand breaks in a subsequent S-phase. The repair of this specific and highly cytotoxic DNA damage is critically dependent on the homologous recombination (HR) pathway. Consequently, the proficiency of the HR repair machinery is a pivotal determinant of cellular resistance to this compound. Tumors with inherent defects in HR components, such as BRCA1/2 mutations, exhibit significant sensitivity to the drug. Conversely, a functional and efficient HR pathway enables cancer cells to repair the this compound-induced damage, representing the core mechanism of intrinsic and potentially acquired resistance. This guide provides an in-depth examination of the molecular interactions between this compound's mechanism of action and the homologous recombination pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction: this compound and its Unique Mechanism of DNA Damage

This compound is a prodrug that is converted in the body to its active form, CNDAC.[1][2] Unlike other nucleoside analogs such as cytarabine and gemcitabine, CNDAC's cytotoxicity stems from a distinct, multi-step process of DNA damage.[3][4] After cellular uptake and phosphorylation, the active triphosphate form (CNDAC-TP) is incorporated into DNA by polymerases during the S-phase of the cell cycle.[1] The presence of a cyano group at the 2' position of the sugar moiety destabilizes the N-glycosidic bond, leading to a β-elimination reaction. This chemical reaction creates a DNA single-strand break (SSB) with a modified sugar remnant at the 3'-terminus that cannot be easily ligated.

While some of these SSBs can be repaired, unrepaired lesions encounter a replication fork during a second S-phase, leading to their conversion into highly lethal, one-ended double-strand breaks (DSBs). It is the cellular response to these DSBs that dictates the ultimate fate of the cell—survival or apoptosis. The primary and most crucial pathway for the repair of these complex DSBs is Homologous Recombination (HR).

This compound's Mechanism of Action and Induction of DNA Damage

The cytotoxic effect of this compound is initiated through a sequence of metabolic activation and DNA interaction steps.

-

Prodrug Conversion and Cellular Activation: Orally administered this compound is absorbed and metabolized by esterases and amidases into its active metabolite, CNDAC. CNDAC enters the cell and is phosphorylated by deoxycytidine kinase and other kinases to its active triphosphate form, CNDAC-TP.

-

DNA Incorporation and SSB Formation: During DNA replication (S-phase), DNA polymerases incorporate CNDAC-TP into the newly synthesized strand. The electron-withdrawing cyano group at the 2'-C position induces instability.

-

β-Elimination and Strand Break: This instability triggers a β-elimination reaction, which cleaves the DNA backbone, resulting in a single-strand break (SSB).

-

Conversion to DSB: When a cell with unrepaired CNDAC-induced SSBs enters a subsequent (second) S-phase, the replication machinery collapses at the site of the lesion, converting the SSB into a more complex and lethal double-strand break (DSB).

References

Sapacitabine: A Technical Deep Dive into its Potential for Solid Tumor Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sapacitabine (CYC682), an orally bioavailable nucleoside analog, has emerged as a promising investigational agent for the treatment of various malignancies, including solid tumors. Its unique mechanism of action, centered on the induction of DNA strand breaks and a reliance on specific DNA repair pathways, offers a targeted therapeutic strategy, particularly for tumors with deficiencies in homologous recombination. This technical guide provides a comprehensive overview of this compound's core pharmacology, preclinical efficacy, and clinical development in solid tumors. Detailed experimental protocols, quantitative clinical data, and visual representations of its mechanism and experimental workflows are presented to facilitate a deeper understanding and guide future research and development efforts.

Mechanism of Action: A Dual Assault on DNA Integrity

This compound is a prodrug that is metabolically converted in the body to its active form, CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine). CNDAC exerts its cytotoxic effects through a novel, dual mechanism that disrupts DNA synthesis and integrity.[1][2]

1.1. Incorporation and Single-Strand Break Formation: CNDAC is phosphorylated to its triphosphate form, CNDAC-TP, which is then incorporated into replicating DNA.[2] Following incorporation, a β-elimination reaction occurs, leading to the formation of a single-strand break (SSB) in the DNA backbone.[3]

1.2. Conversion to Double-Strand Breaks and Cell Cycle Arrest: These SSBs, if not repaired, are subsequently converted into more lethal double-strand breaks (DSBs) as the cell progresses through a second S-phase of the cell cycle.[4] The accumulation of DNA damage triggers cell cycle arrest, primarily at the G2/M phase, preventing mitotic entry and ultimately leading to apoptotic cell death.

1.3. Exploiting Deficiencies in DNA Repair: The repair of CNDAC-induced DSBs is highly dependent on the homologous recombination (HR) pathway. This dependency creates a synthetic lethal interaction in tumor cells with pre-existing HR deficiencies, such as those with BRCA1 or BRCA2 mutations, making them particularly sensitive to this compound.

Preclinical Studies in Solid Tumor Models

Preclinical investigations have demonstrated the potent anti-tumor activity of this compound and CNDAC in a variety of solid tumor models. These studies have been crucial in establishing the rationale for clinical development.

2.1. In Vivo Efficacy in Xenograft Models: this compound has shown significant tumor growth inhibition in human tumor xenograft models, including those derived from non-small cell lung, colorectal, bladder, ovarian, and breast cancers. In these studies, orally administered this compound was well-tolerated and demonstrated superior efficacy compared to other nucleoside analogs in some models.

Experimental Protocol: In Vivo Xenograft Efficacy Study

-

Cell Lines and Animal Models: Human solid tumor cell lines (e.g., NCI-H460 for non-small cell lung cancer, HT-29 for colon cancer) are cultured under standard conditions. Female athymic nude mice (6-8 weeks old) are used as the host for tumor xenografts.

-

Tumor Implantation: A suspension of 5 x 10^6 tumor cells in 0.1 mL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the flank of each mouse.

-

Treatment Initiation: When tumors reach a mean volume of 100-150 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).

-

Dosing Regimen: this compound is administered orally (e.g., via gavage) at various doses and schedules (e.g., 25-100 mg/kg, once daily for 5 days a week for 3 weeks). The vehicle control group receives the same volume of the vehicle solution.

-

Efficacy Endpoints: Tumor volume is measured twice weekly with calipers using the formula: (length x width²)/2. Animal body weights are also monitored as an indicator of toxicity. The primary efficacy endpoint is tumor growth inhibition. Secondary endpoints can include survival analysis.

-

Data Analysis: Tumor growth curves are plotted, and statistical analysis (e.g., t-test or ANOVA) is used to compare tumor volumes between treated and control groups.

Clinical Development in Solid Tumors

This compound has been evaluated in several clinical trials involving patients with advanced solid tumors, both as a monotherapy and in combination with other agents.

3.1. This compound Monotherapy:

Phase I studies of this compound monotherapy in patients with advanced solid tumors have established its safety profile and determined the recommended Phase II dose. While objective responses have been modest, prolonged stable disease has been observed in a subset of patients across various tumor types.

| Phase I Monotherapy Trial Data | |

| Tumor Types with Prolonged Stable Disease (≥4 months) | Non-small cell lung cancer, Colorectal cancer, Bladder cancer, Gastrointestinal stromal tumors, Ovarian cancer, Breast cancer, Renal cancer, Parotid cancer, Unknown primary tumor |

| Number of Patients with Stable Disease | 20 |

| Dose-Limiting Toxicities | Myelosuppression (primarily neutropenia) |

3.2. Combination Therapy with Seliciclib in BRCA-Mutant Tumors:

Given the reliance of CNDAC-induced DNA damage repair on homologous recombination, a key area of clinical investigation has been the combination of this compound with agents that also target this pathway. A Phase I study evaluated this compound in combination with the CDK inhibitor seliciclib in patients with advanced solid tumors, with a focus on those with BRCA mutations.

| Phase I this compound + Seliciclib Trial (NCT00999401) | |

| Patient Population | Advanced solid tumors, enriched for BRCA mutation carriers |

| Dosing Regimens | Sequential and concomitant schedules explored |

| Recommended Phase II Dose (Sequential) | This compound 50 mg b.i.d. (days 1-7) followed by Seliciclib 1200 mg b.i.d. (days 8-10) of a 21-day cycle |

| Efficacy in BRCA+ Patients (n=45) | |

| Confirmed Partial Responses (PR) | 6 (Pancreatic, Ovarian, Breast cancer) |

| Stable Disease (SD) | 10 |

| Overall Response Rate (ORR) | Not explicitly stated, but PRs noted |

| Duration of Response (PRs) | 49 to >224 weeks in 4 ovarian and breast cancer patients |

| Duration of Stable Disease | 26 to 81 weeks in 5 ovarian and breast cancer patients |

| Dose-Limiting Toxicities | Reversible elevations in transaminases and bilirubin, neutropenia/febrile neutropenia, pneumonia |

Experimental Protocol: Pharmacodynamic Assessment of DNA Damage in Skin Biopsies

-

Patient Cohort: Patients enrolled in the Phase I trial of this compound and seliciclib (NCT00999401).

-

Biopsy Collection: Punch biopsies (3 mm) of the skin were obtained at baseline (pre-treatment), after 7 days of this compound treatment, and after 3 days of subsequent seliciclib treatment.

-

Immunohistochemistry: Formalin-fixed, paraffin-embedded skin biopsy sections were stained for the DNA damage marker gamma-H2AX (γH2AX).

-

Image Analysis: The intensity of γH2AX staining was quantified using digital image analysis software.

-

Endpoint: The change in γH2AX staining from baseline was used as a pharmacodynamic marker of DNA damage induction by this compound and its potentiation by seliciclib.

-

Results: A significant increase in γH2AX staining was observed after this compound treatment, with a further increase following seliciclib administration, confirming the DNA-damaging effect of the combination in patients.

Future Directions and Conclusion

This compound's unique mechanism of action, particularly its synthetic lethality in the context of homologous recombination deficiency, positions it as a promising therapeutic agent for a targeted patient population with solid tumors. The encouraging results from the combination study with seliciclib in BRCA-mutant cancers underscore the potential of this approach.

Future research should focus on:

-

Conducting larger, randomized trials to confirm the efficacy of this compound-based combinations in HR-deficient solid tumors.

-

Identifying and validating biomarkers beyond BRCA mutations that predict sensitivity to this compound.

-

Exploring novel combination strategies with other DNA damage response inhibitors and targeted agents.

References

- 1. benchchem.com [benchchem.com]

- 2. CNDAC-induced DNA double strand breaks cause aberrant mitosis prior to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I Clinical and Pharmacokinetic Study of Oral this compound in Patients With Acute Leukemia and Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I clinical and pharmacokinetic study of oral this compound in patients with acute leukemia and myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Sapacitabine Clinical Trials in Elderly AML Patients: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial design and protocols for the investigation of sapacitabine, an oral nucleoside analogue, in elderly patients with Acute Myeloid Leukemia (AML). The information is compiled from publicly available data from key clinical trials to guide researchers and professionals in the field.

Mechanism of Action

This compound is a prodrug that is converted in the body to its active metabolite, CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabinofuranosylcytosine). CNDAC exerts its cytotoxic effects through a dual mechanism that disrupts DNA replication and repair in cancer cells. Upon incorporation into DNA during replication, CNDAC induces single-strand breaks. In the subsequent S-phase of the cell cycle, these single-strand breaks are converted into lethal double-strand DNA breaks, leading to cell cycle arrest, primarily at the G2/M checkpoint, and subsequent apoptosis. The repair of these double-strand breaks is heavily reliant on the homologous recombination (HR) pathway.

Key Clinical Trials in Elderly AML

Two pivotal clinical trials have defined the development of this compound for elderly AML patients: a randomized Phase 2 study (NCT00590187) and a Phase 3 trial known as the SEAMLESS study (NCT01303796).

Randomized Phase 2 Study (NCT00590187)

This study was designed to identify the optimal dosing schedule for this compound monotherapy in elderly patients with AML.

Experimental Protocol

1. Patient Population:

-

Inclusion Criteria: Patients aged 70 years or older with newly diagnosed or first-relapse AML. Adequate organ function (renal and hepatic) was required.

-

Exclusion Criteria: Patients who were candidates for or willing to receive standard intensive induction chemotherapy.

2. Study Design:

-

A multicenter, randomized, open-label Phase 2 trial.

-

Patients were randomized in a 1:1:1 ratio to one of three dosing schedules.

-

Randomization was stratified by prior AML treatment status (previously untreated vs. first relapse).

3. Treatment Regimens:

-

Arm A: this compound 200 mg orally twice daily for 7 consecutive days.

-

Arm B: this compound 300 mg orally twice daily for 7 consecutive days.

-

Arm C: this compound 400 mg orally twice daily for 3 days a week for 2 weeks.

-

All treatment cycles were 28 days in duration.

4. Endpoints:

-

Primary Endpoint: 1-year overall survival (OS).

-

Secondary Endpoints: Overall response rate (ORR), complete remission (CR), complete remission with incomplete blood count recovery (CRi), hematologic improvement (HI), and safety.

5. Assessments:

-

Efficacy: Bone marrow aspirates and biopsies were performed at screening and as clinically indicated to assess response. Peripheral blood counts were monitored regularly. Response was evaluated based on the International Working Group (IWG) criteria for AML.

-

Safety: Adverse events (AEs) were graded according to the National Cancer Institute (NCI) Common Terminology Criteria for Adverse Events version 3.0 (CTCAE v3.0). Vital signs, physical examinations, and clinical laboratory tests were monitored throughout the study.

Data Presentation

Table 1: Efficacy Outcomes of the Randomized Phase 2 Study of this compound [1][2][3][4][5]

| Outcome | Arm A (200 mg) | Arm B (300 mg) | Arm C (400 mg) |

| Number of Patients | 40 | 20 | 45 |

| 1-Year Overall Survival (95% CI) | 35% (16-59) | 10% (2-33) | 30% (13-54) |

| Overall Response Rate (ORR) | 45% | 30% | 45% |

| Complete Remission (CR) | 10% | 5% | 25% |

| CR with incomplete recovery (CRi/CRp) | 2.5% (CRi) | 5% (CRp) | 2.2% (CRi) |

| Hematologic Improvement (HI) | 15% | 15% | 6.7% |

Table 2: Common Grade 3-4 Adverse Events in the Randomized Phase 2 Study

| Adverse Event | Arm A (200 mg) (n=40) | Arm B (300 mg) (n=20) | Arm C (400 mg) (n=45) |

| Anemia | 20% | 60% | 33% |

| Neutropenia | 35% | 50% | 24% |

| Thrombocytopenia | 60% | 60% | 49% |

| Febrile Neutropenia | 40% | 45% | 49% |

| Pneumonia | 18% | 25% | 22% |

SEAMLESS Phase 3 Study (NCT01303796)

Based on the findings from the Phase 2 study and a pilot study of combination therapy, the SEAMLESS trial was designed to evaluate this compound in alternating cycles with decitabine.

Experimental Protocol

1. Patient Population:

-

Inclusion Criteria: Patients aged 70 years or older with newly diagnosed AML who were not candidates for, or declined, standard intensive induction chemotherapy. ECOG performance status of 0-2.

-

Exclusion Criteria: Prior treatment with hypomethylating agents for antecedent myelodysplastic syndromes (MDS) or myeloproliferative neoplasms (MPN). Acute promyelocytic leukemia (APL).

2. Study Design:

-

A randomized, open-label, multicenter, Phase 3 trial.

-

Patients were randomized 1:1 to the experimental arm or the control arm.

-

Stratification factors included antecedent MDS/MPN, white blood cell count, and bone marrow blast percentage.

3. Treatment Regimens:

-

Experimental Arm (Alternating Therapy):

-

Odd Cycles: Decitabine 20 mg/m² intravenously daily for 5 days.

-

Even Cycles: this compound 300 mg orally twice daily for 3 days a week for 2 weeks.

-

Each cycle was 4 weeks, with the decitabine and this compound cycles alternating every other cycle (i.e., decitabine every 8 weeks and this compound every 8 weeks).

-

-

Control Arm (Decitabine Monotherapy):

-

Decitabine 20 mg/m² intravenously daily for 5 days, every 4 weeks.

-

4. Endpoints:

-

Primary Endpoint: Overall Survival (OS).

-

Secondary Endpoints: Complete Remission (CR) rate, overall response rate (ORR), one-year survival, transfusion requirements, and number of hospitalized days.

5. Assessments:

-

Efficacy: Response assessments were conducted according to the IWG criteria for AML, involving regular monitoring of peripheral blood and periodic bone marrow examinations.

-

Safety: Adverse events were monitored and graded using CTCAE v3.0.

Data Presentation

Table 3: Efficacy Outcomes of the SEAMLESS Phase 3 Study

| Outcome | This compound + Decitabine (n=241) | Decitabine Monotherapy (n=241) | p-value |

| Median Overall Survival (months) | 5.9 | 5.7 | 0.8902 |

| Complete Remission (CR) Rate | 16.6% | 10.8% | 0.1468 |

| Median OS in patients with WBC <10,000/µL (months) | 8.0 | 5.8 | 0.145 |

| CR Rate in patients with WBC <10,000/µL | 21.5% | 8.6% | 0.0017 |

Experimental Workflows

The following diagram illustrates the typical workflow for a patient enrolled in a this compound clinical trial for elderly AML.

References

- 1. Phase I Clinical and Pharmacokinetic Study of Oral this compound in Patients With Acute Leukemia and Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profile of this compound: potential for the treatment of newly diagnosed acute myeloid leukemia in elderly patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Oral this compound for the treatment of acute myeloid leukaemia in elderly patients: a randomised phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Results of a Randomized Phase II Study of Oral this compound in Elderly Patients with Previously Untreated or First Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sapacitabine Dosing in Phase I/II Trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing schedules for Sapacitabine investigated in Phase I and II clinical trials. The information is intended to guide researchers and drug development professionals in the design of future studies and to provide a detailed understanding of the clinical investigation of this novel nucleoside analog.

Introduction

This compound is an orally bioavailable prodrug of the nucleoside analog CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine). Its unique mechanism of action involves the induction of single-strand DNA breaks after incorporation into DNA, which are subsequently converted to lethal double-strand breaks during the next S-phase of the cell cycle.[1][2][3][4] This mechanism makes it a promising agent for the treatment of various hematologic malignancies. This document summarizes the key dosing schedules evaluated in early-phase clinical trials.

Mechanism of Action Signaling Pathway

This compound's cytotoxic effect is initiated by its metabolic activation and subsequent interference with DNA integrity. The following diagram illustrates the key steps in its mechanism of action.

Caption: this compound's mechanism of action from administration to apoptosis.

Phase I Dosing Schedules and Outcomes

Phase I trials were designed to determine the dose-limiting toxicities (DLTs) and the maximum-tolerated dose (MTD) of this compound. A classic 3+3 dose-escalation design was commonly employed.[5]

Study Design and Experimental Protocol

Objective: To define the DLTs and MTD of oral this compound in patients with refractory-relapse acute leukemia and myelodysplastic syndrome (MDS).

Patient Population: Adult patients with advanced leukemias or myelodysplastic syndromes who have had progressive, recurrent, or persistent disease following prior therapies. Key inclusion criteria included adequate hepatic and renal function and an ECOG performance status of 0-2. Patients with known CNS involvement by leukemia were typically excluded.

Treatment Regimens: Two primary dosing schedules were investigated:

-

Schedule A: this compound administered orally twice daily for 7 consecutive days, with cycles repeated every 3 to 4 weeks.

-

Schedule B: this compound administered orally twice daily for 3 consecutive days each week for 2 weeks (days 1-3 and 8-10), with cycles repeated every 3 to 4 weeks.

Dose Escalation:

-

Schedule A: Doses were escalated from 75 mg to 375 mg twice daily.

-

Schedule B: Doses were escalated from 375 mg to 475 mg twice daily.

Outcome Measures:

-

Primary: Dose-limiting toxicities (DLTs) and Maximum Tolerated Dose (MTD).

-

Secondary: Pharmacokinetics and anti-leukemic activity.

Data Summary: Phase I Dose Escalation and MTD

| Dosing Schedule | Dose Levels (mg, twice daily) | MTD (mg, twice daily) | Dose-Limiting Toxicities | Recommended Phase II Dose (mg, twice daily) |

| Schedule A: 7 days on, 14-21 days off | 75, 100, 125, 175, 225, 275, 325, 375 | 375 | Gastrointestinal | 325 |

| Schedule B: 3 days on (Week 1 & 2), 14-21 days off | 375, 425, 475 | 425 | Gastrointestinal | 425 |

Phase II Dosing Schedules and Outcomes

Phase II trials were designed to evaluate the efficacy and further assess the safety of the recommended Phase II doses of this compound in specific patient populations.

Randomized Phase II Study in Elderly Patients with AML

Objective: To evaluate the efficacy and toxicity of three different this compound dosing schedules in elderly patients (≥70 years) with previously untreated or first-relapsed Acute Myeloid Leukemia (AML). The primary endpoint was 1-year survival.

Patient Population: Patients aged 70 years or older with AML and an adequate performance status.

Treatment Regimens: Patients were randomized to one of three arms in 28-day cycles:

-

Arm A: 200 mg this compound orally twice daily for 7 days.

-

Arm B: 300 mg this compound orally twice daily for 7 days.

-

Arm C: 400 mg this compound orally twice daily for 3 days each week for 2 weeks.

Experimental Workflow: Randomized Phase II Trial

Caption: Workflow for a randomized Phase II trial of this compound in AML.

Data Summary: Randomized Phase II Efficacy and Safety

| Treatment Arm | Dosing Schedule | N | 1-Year Survival Rate (95% CI) | Overall Response Rate | Complete Remissions (CR) |

| Arm A | 200 mg BID x 7 days | 20 | 35% (16-59%) | 45% | 10% |

| Arm B | 300 mg BID x 7 days | 20 | 10% (2-33%) | 30% | 5% |

| Arm C | 400 mg BID x 3 days/week x 2 weeks | 20 | 30% (13-54%) | 45% | 25% |

Common Grade 3-4 Adverse Events: Anemia, neutropenia, thrombocytopenia, febrile neutropenia, and pneumonia.

This compound in Combination Therapy (Phase I/II and III)

Subsequent studies have explored this compound in combination with other agents, such as decitabine.

-

Phase I/II Study: A study evaluated the safety and efficacy of this compound (300 mg orally twice daily for 3 days/week for 2 weeks) administered in alternating 4-week cycles with decitabine (20 mg/m² intravenously daily for 5 days) in elderly patients with newly diagnosed AML.

-

Phase III "SEAMLESS" Study: This trial compared decitabine alternating with this compound versus decitabine alone in elderly patients with newly diagnosed AML. The this compound dosing was 300 mg orally twice daily for 3 consecutive days per week for 2 weeks, administered in alternating 28-day cycles with decitabine. While the combination was active, it did not significantly improve overall survival compared to decitabine monotherapy.

Conclusion

The Phase I and II trials of this compound have established its safety profile and demonstrated anti-leukemic activity across various dosing schedules. The recommended Phase II doses were identified as 325 mg twice daily for 7 days and 425 mg twice daily for 3 days on days 1-3 and 8-10. In a randomized Phase II study in elderly AML patients, the schedule of 400 mg twice daily for 3 days each week for 2 weeks showed a higher complete remission rate. These findings have provided the foundation for further clinical development, including combination therapy regimens. Researchers designing future studies should consider these established dosing schedules and the associated safety and efficacy data.

References

- 1. This compound for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, the prodrug of CNDAC, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, the prodrug of CNDAC, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase I clinical and pharmacokinetic study of oral this compound in patients with acute leukemia and myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sapacitabine in Combination with Decitabine for Myelodysplastic Syndromes (MDS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelodysplastic Syndromes (MDS) are a group of clonal bone marrow disorders characterized by ineffective hematopoiesis, leading to peripheral blood cytopenias and a risk of transformation to acute myeloid leukemia (AML). Hypomethylating agents (HMAs), such as decitabine, are a standard treatment for higher-risk MDS. Sapacitabine is an orally bioavailable nucleoside analog that induces DNA damage. The combination of this compound and decitabine has been investigated in myeloid malignancies, with the rationale that decitabine-induced hypomethylation may sensitize leukemic cells to the cytotoxic effects of this compound.

These application notes provide a summary of the available data and protocols for the use of this compound in combination with decitabine for MDS research. It is important to note that while clinical trials have evaluated this combination, detailed results specifically for an MDS patient cohort are limited. Much of the clinical data is derived from studies in elderly patients with AML.

Mechanism of Action and Therapeutic Rationale

This compound is a prodrug of CNDAC (2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine). After incorporation into DNA, CNDAC induces single-strand breaks (SSBs), which are subsequently converted to lethal double-strand breaks (DSBs) during the next S-phase of the cell cycle[1][2].

Decitabine, a hypomethylating agent, is a cytidine analog that inhibits DNA methyltransferase (DNMT), leading to a reduction in DNA methylation and reactivation of tumor suppressor genes[3][4]. At higher doses, it can also be cytotoxic[5]. More recent studies suggest that decitabine's anti-leukemic effect may also be mediated by inducing mitotic perturbation.

The proposed synergistic effect of combining this compound with decitabine is based on the hypothesis that decitabine's hypomethylating activity can alter the chromatin structure, making the DNA more accessible to damage by this compound. Preclinical studies have suggested that the synergy is more apparent when cells are first treated with a hypomethylating agent.

Data Presentation

Table 1: Clinical Response to Decitabine Monotherapy in MDS

| Study/Trial | Patient Population | Dosing Regimen | Overall Response Rate (ORR) | Complete Remission (CR) | Hematologic Improvement (HI) |

| Kantarjian et al. (Phase III) | Intermediate- or high-risk MDS | 15 mg/m² IV over 3 hours q8h for 3 days, every 6 weeks | 17% | 9% | 13% |

| Wijermans et al. (Phase II) | Intermediate- or high-risk MDS | Various low-dose regimens | 26-45% | 21-28% | Not Reported |

| Lübbert et al. (EORTC/GMDSSG 06011) | Older high-risk MDS | 15 mg/m² IV over 4 hours q8h for 3 days, every 6 weeks | 36.1% (in CN-patients) | Not Reported | Not Reported |

| Jabbour et al. (Review) | Advanced MDS | Low-dose decitabine | Up to 49% | Not Reported | Not Reported |

Note: Response rates can vary based on the specific patient population, prior treatments, and response criteria used.

Table 2: Clinical Response in a Phase III Study of this compound and Decitabine in Elderly Patients with AML (SEAMLESS Trial)

| Treatment Arm | Overall Survival (Median) | Complete Remission (CR) Rate |

| This compound + Decitabine | 5.9 months | 16.6% |

| Decitabine Monotherapy | 5.7 months | 10.8% |

Data from a study in elderly patients with newly diagnosed AML (n=482). A subgroup analysis of patients with baseline white blood cell counts <10 x 10⁹/L (n=321) showed a median OS of 8.0 months with the combination vs. 5.8 months with monotherapy, and a CR rate of 21.5% vs. 8.6%.

Table 3: Common Adverse Events (Grade ≥3) with Decitabine Monotherapy in MDS

| Adverse Event | Frequency |

| Neutropenia | 28-36% |

| Thrombocytopenia | 16-32% |

| Anemia | 18-23% |

| Febrile Neutropenia | Varies by study |

| Infections | Varies by study |

Frequencies are approximate and vary based on the study and dosing regimen.

Table 4: Common Adverse Events (Grade ≥3) in a Phase III Study of this compound and Decitabine in Elderly Patients with AML (SEAMLESS Trial)

| Adverse Event | Frequency (Combination Arm) |

| Thrombocytopenia | >10% |

| Anemia | >10% |

| Neutropenia | >10% |

| Pneumonia | >10% |

| Febrile Neutropenia | >10% |

| Sepsis | >10% |

Specific percentages for the combination arm were not detailed in the provided search results, but were reported to be greater than 10%.

Experimental Protocols

In Vitro Synergy Studies

Objective: To evaluate the synergistic cytotoxic effect of this compound and decitabine in MDS cell lines.

Materials:

-

MDS cell lines (e.g., MOLM-13, SKM-1)

-

This compound (or its active metabolite CNDAC)

-

Decitabine

-

Cell culture medium and supplements

-

Cell viability assay kit (e.g., MTT, CellTiter-Glo)

-

Apoptosis assay kit (e.g., Annexin V/PI staining)

-

Flow cytometer

Protocol:

-

Cell Culture: Culture MDS cell lines according to standard protocols.

-

Drug Preparation: Prepare stock solutions of this compound and decitabine in an appropriate solvent (e.g., DMSO) and dilute to working concentrations in cell culture medium.

-

Treatment:

-

Sequential Dosing: Seed cells in 96-well plates. Pre-treat cells with a range of concentrations of decitabine for 24-48 hours. After the pre-treatment period, remove the decitabine-containing medium and add fresh medium containing a range of concentrations of this compound. Incubate for an additional 48-72 hours.

-

Concurrent Dosing: Treat cells with a combination of this compound and decitabine at various concentration ratios for 48-72 hours.

-

-

Cell Viability Assessment: At the end of the treatment period, assess cell viability using a standard assay.

-

Apoptosis Assessment: For mechanistic studies, treat cells as described above and then stain with Annexin V and propidium iodide (PI) to quantify apoptosis by flow cytometry.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug alone and in combination. Use synergy analysis software (e.g., CompuSyn) to determine the combination index (CI), where CI < 1 indicates synergy.

In Vivo Preclinical Studies (Xenograft Model)

Objective: To assess the in vivo efficacy of this compound and decitabine combination in an MDS mouse model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

MDS cell line for xenograft

-

This compound (oral formulation)

-

Decitabine (injectable formulation)

-

Calipers for tumor measurement

Protocol:

-

Xenograft Establishment: Subcutaneously inject MDS cells into the flank of immunocompromised mice.

-

Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups:

-

Vehicle control

-

This compound alone

-

Decitabine alone

-

This compound and decitabine combination

-

-

Drug Administration:

-

Decitabine: Administer intraperitoneally (IP) or intravenously (IV) according to a defined schedule (e.g., daily for 5 days).

-

This compound: Administer orally (PO) via gavage, either concurrently with or sequentially after decitabine.

-

-

Tumor Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.

-

Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.

-

Data Analysis: Compare tumor growth inhibition between the treatment groups.

Clinical Trial Protocol (Adapted from AML Studies)

Objective: To evaluate the safety and efficacy of this compound in combination with decitabine in patients with MDS.

Patient Population: Patients with a confirmed diagnosis of intermediate-2 or high-risk MDS, who are not eligible for or have relapsed after standard therapies.

Treatment Regimen (Alternating Cycles):

-

Cycle 1 (and subsequent odd-numbered cycles): Decitabine 20 mg/m² administered as a 1-hour intravenous infusion daily for 5 consecutive days, every 8 weeks.

-

Cycle 2 (and subsequent even-numbered cycles): this compound 300 mg administered orally twice daily on 3 consecutive days per week for 2 weeks, every 8 weeks.

Supportive Care:

-

Prophylactic anti-emetics are recommended.

-

Growth factor support (e.g., G-CSF) should be considered for prolonged or severe neutropenia.

-

Transfusion of blood products (red blood cells, platelets) as clinically indicated.

-

Prophylactic antibiotics, antifungals, and antivirals as per institutional guidelines, especially during periods of severe neutropenia.

Response Assessment:

-

Bone marrow aspirates and biopsies should be performed at baseline and after a specified number of cycles (e.g., every 2-4 cycles) to assess response according to the International Working Group (IWG) 2006 criteria for MDS.

Visualizations

References

- 1. This compound, the prodrug of CNDAC, is a nucleoside analog with a unique action mechanism of inducing DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Decitabine? [synapse.patsnap.com]

- 4. Decitabine: a historical review of the development of an epigenetic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oral Administration of Sapacitabine in Clinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral administration protocols for Sapacitabine, a nucleoside analog prodrug, in clinical research. This document includes summaries of quantitative data from key clinical trials, detailed experimental protocols for monitoring drug activity, and diagrams of relevant biological pathways and workflows.

Introduction

This compound is an orally bioavailable prodrug of 2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC), a nucleoside analog.[1][2][3] It has been investigated in clinical trials for the treatment of hematologic malignancies, such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), as well as solid tumors.[1][4] The unique mechanism of action of its active metabolite, CNDAC, involves its incorporation into DNA, leading to the formation of single-strand breaks (SSBs). These SSBs are subsequently converted into lethal double-strand breaks (DSBs) as the cell progresses through a second S phase of the cell cycle. This mechanism suggests potential efficacy in tumors with deficiencies in DNA repair pathways, particularly homologous recombination (HR).

Quantitative Data from Clinical Trials

The following tables summarize the dosing schedules, patient populations, and outcomes from key clinical trials of orally administered this compound.

Table 1: Phase I Monotherapy Trials of Oral this compound in Acute Leukemia and MDS

| Parameter | Study 1 (NCT00380653) |

| Patient Population | Refractory-relapse acute leukemia and MDS |

| Number of Patients | 47 |

| Dosing Schedule 1 | 75 mg to 375 mg orally twice daily for 7 consecutive days, every 3 to 4 weeks |

| Dosing Schedule 2 | 375 mg to 475 mg orally twice daily for 3 days on days 1-3 and 8-10, every 3 to 4 weeks |

| Maximum Tolerated Dose (MTD) - Schedule 1 | 375 mg twice daily for 7 days |

| Maximum Tolerated Dose (MTD) - Schedule 2 | 425 mg twice daily for 3 days (days 1-3 and 8-10) |

| Dose-Limiting Toxicities (DLTs) | Gastrointestinal toxicities for both schedules |

| Recommended Phase II Dose (RP2D) - Schedule 1 | 325 mg twice daily for 7 days |

| Recommended Phase II Dose (RP2D) - Schedule 2 | 425 mg twice daily for 3 days (days 1-3 and 8-10) |

| Overall Response Rate (ORR) | 28% (13 of 47 patients) |

| Complete Response (CR) | 4 patients |

| Marrow Complete Response | 9 patients |

Table 2: Randomized Phase II Trial of Oral this compound in Elderly Patients with AML (NCT00590187)

| Arm | Dosing Schedule | N (Randomized) | 1-Year Survival Rate (95% CI) | Overall Response Rate (ORR) | Complete Remission (CR) Rate |

| A | 200 mg orally twice daily for 7 days | 20 | 35% (16% to 59%) | 45% | 10% |

| B | 300 mg orally twice daily for 7 days | 20 | 10% (2% to 33%) | 30% | 5% |

| C | 400 mg orally twice daily for 3 days/week for 2 weeks | 20 | 30% (13% to 54%) | 45% | 25% |

| All cycles were 28 days. |

Table 3: Phase III SEAMLESS Trial in Elderly Patients with Newly Diagnosed AML (NCT01303796)

| Arm | Treatment Regimen | N | Median Overall Survival (OS) | Complete Remission (CR) Rate |

| Study Arm | Decitabine in alternating cycles with this compound | 241 | 5.9 months | 16.6% |

| Control Arm | Decitabine monotherapy | 241 | 5.7 months | 10.8% |

| This compound dose: 300 mg orally twice daily for 3 days/week for 2 weeks. |

Experimental Protocols

Detailed methodologies for key experiments to monitor this compound's pharmacodynamics and mechanism of action are provided below.

Protocol 1: Quantification of CNDAC in Human Plasma by HPLC-MS/MS

This protocol is a representative method based on standard procedures for quantifying small molecule drugs and their metabolites in plasma.

1. Objective: To determine the concentration of CNDAC, the active metabolite of this compound, in human plasma samples.

2. Materials:

-

Human plasma (collected in K2EDTA tubes)

-

CNDAC reference standard

-

Internal Standard (IS), e.g., a stable isotope-labeled CNDAC or a structurally similar compound.

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

HPLC-MS/MS system (e.g., Agilent 1260 series HPLC coupled with an API 4000 triple quadrupole mass spectrometer)

-

Reversed-phase C18 column (e.g., Phenomenex KINETEX XB-C18, 2.6 µm, 3 x 50 mm)

3. Procedure:

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the IS working solution.

-

Add 300 µL of cold ACN to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

HPLC-MS/MS Analysis:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in ACN.

-

Gradient Elution: Develop a suitable gradient to separate CNDAC and the IS.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Optimize MRM transitions (precursor ion → product ion) for CNDAC and the IS by infusing standard solutions.

-

-

-

Quantification:

-

Generate a calibration curve by spiking known concentrations of CNDAC reference standard into blank plasma and processing as described above.

-

Plot the peak area ratio of CNDAC to the IS against the nominal concentration.

-

Determine the concentration of CNDAC in patient samples by interpolation from the calibration curve.

-

Protocol 2: Analysis of DNA Double-Strand Breaks by γH2AX Immunofluorescence

1. Objective: To quantify the formation of DNA DSBs in patient-derived cells (e.g., from bone marrow aspirates or peripheral blood) following this compound administration.

2. Materials:

-

Patient mononuclear cells isolated by density gradient centrifugation.

-

Coverslips or chamber slides.

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer: 0.2% Triton X-100 in PBS.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

-

Primary Antibody: Mouse anti-phospho-Histone H2A.X (Ser139) monoclonal antibody (anti-γH2AX).

-

Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG.

-

Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).

-

Antifade mounting medium.

-

Fluorescence microscope.

3. Procedure:

-

Cell Seeding and Fixation:

-

Adhere isolated cells to coverslips.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS for 5 minutes each.

-

-

Permeabilization and Blocking:

-

Permeabilize cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Wash three times with PBS.

-

Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate with the primary anti-γH2AX antibody (diluted in Blocking Buffer) overnight at 4°C in a humidified chamber.

-

Wash three times with PBS containing 0.05% Tween 20 (PBS-T).

-

Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS-T, protected from light.

-

-

Counterstaining and Mounting:

-

Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.

-

Wash once with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the slides using a fluorescence microscope.

-

Capture images of the DAPI (blue) and Alexa Fluor 488 (green) channels.

-

Quantify the number of distinct green foci (γH2AX foci) per nucleus. An increase in the number of foci per cell indicates an increase in DNA DSBs.

-

Protocol 3: Assessment of Cell Cycle Arrest by Flow Cytometry

1. Objective: To determine the cell cycle distribution of cancer cells from patients to assess cell cycle arrest induced by this compound.

2. Materials:

-

Patient-derived cancer cells (e.g., from bone marrow aspirate).

-

Phosphate Buffered Saline (PBS).

-

Fixation Solution: Cold 70% ethanol.

-